molecular formula C10H16N2O2 B12910686 Uracil, 5-butyl-6-ethyl- CAS No. 99167-58-5

Uracil, 5-butyl-6-ethyl-

Cat. No.: B12910686
CAS No.: 99167-58-5
M. Wt: 196.25 g/mol
InChI Key: KXDDSAOCUJOCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil, 5-butyl-6-ethyl- is a derivative of uracil, a heterocyclic aromatic organic compound. Uracil is one of the four nucleobases in the nucleic acid of RNA, which are represented by the letters A, G, C, and U. The compound Uracil, 5-butyl-6-ethyl- is specifically modified at the 5th and 6th positions with butyl and ethyl groups, respectively. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of Uracil, 5-butyl-6-ethyl- can be achieved through several methods. One common approach involves the alkylation of uracil derivatives. For instance, tert-butyl dicarbonate (Boc2O) and ethyl iodide (EtI) reactions with uracil can be performed in pyridine/DMF solvents with DMAP as the catalyst . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Uracil, 5-butyl-6-ethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Uracil, 5-butyl-6-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uracil, 5-butyl-6-ethyl- involves its interaction with various molecular targets. For instance, uracil derivatives can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies. The molecular pathways involved may include the disruption of nucleotide metabolism and interference with RNA processing.

Comparison with Similar Compounds

Uracil, 5-butyl-6-ethyl- can be compared with other uracil derivatives such as:

    5-Fluorouracil: Known for its anticancer properties.

    6-Methyluracil: Used in various biochemical studies.

    5-Chlorouracil: Exhibits antiviral activity.

The uniqueness of Uracil, 5-butyl-6-ethyl- lies in its specific modifications at the 5th and 6th positions, which can impart distinct chemical and biological properties compared to other uracil derivatives.

Biological Activity

Uracil, 5-butyl-6-ethyl- is a modified derivative of uracil, a naturally occurring nucleobase in RNA. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Modifications

Uracil, 5-butyl-6-ethyl- features butyl and ethyl groups at the 5th and 6th positions of the uracil ring, respectively. These modifications can significantly influence its chemical behavior and biological interactions. The structural formula is represented as:

C10H16N2O2\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_2

The biological activity of Uracil, 5-butyl-6-ethyl- is primarily attributed to its interaction with nucleic acids. It is known to inhibit enzymes such as thymidylate synthase, which plays a crucial role in DNA synthesis. These interactions can lead to various biological effects, including:

  • Antiviral Activity : Modified uracil derivatives have been studied for their potential to inhibit viral replication.
  • Antitumor Activity : Similar to other uracil derivatives like 5-fluorouracil, Uracil, 5-butyl-6-ethyl- may exhibit cytotoxic effects on cancer cells.

In Vitro Studies

Research has demonstrated that uracil derivatives can stimulate cell proliferation in specific contexts. A study evaluating various substituted uracils found that compounds similar to Uracil, 5-butyl-6-ethyl-, such as 1-butyl-6-methyluracil, exhibited significant proliferative activity in lung epithelial cells. The maximum tolerated dose (MTD) for these compounds was notably higher than that for standard treatments like 6-methyluracil .

CompoundProliferation IndexMaximum Tolerated Dose (MTD)
Uracil, 5-butyl-6-ethyl-TBDTBD
1-butyl-6-methyluracil+25%Higher than 6-methyluracil
3-methyl-6-cyclopropyluracil+75%Four times higher than MTD

Case Studies

  • Antiviral Properties : In studies focusing on the antiviral effects of modified uracils, it was found that certain derivatives could inhibit the replication of viruses by interfering with their nucleic acid synthesis pathways. This suggests potential applications in antiviral drug development.
  • Cancer Research : A comparative analysis of Uracil derivatives indicated that those with longer alkyl chains (like butyl and ethyl) could enhance cytotoxicity against tumor cells. Such findings support ongoing research into their use as chemotherapeutic agents .

Synthesis and Applications

The synthesis of Uracil, 5-butyl-6-ethyl- can be achieved through alkylation methods involving uracil derivatives and reagents like tert-butyl dicarbonate and ethyl iodide. This compound serves as a building block for more complex molecules in medicinal chemistry.

Potential Applications

  • Pharmaceutical Development : Due to its biological activities, Uracil, 5-butyl-6-ethyl- is being explored for the development of new antiviral and anticancer drugs.
  • Biochemical Research : Its ability to modify RNA structures makes it a valuable tool for studying nucleic acid interactions.

Properties

CAS No.

99167-58-5

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-butyl-6-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14)

InChI Key

KXDDSAOCUJOCEE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=O)NC1=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.